molecular formula C7H3ClF3NO2 B052861 4-Chloro-3-nitrobenzotrifluoride CAS No. 121-17-5

4-Chloro-3-nitrobenzotrifluoride

Cat. No. B052861
Key on ui cas rn: 121-17-5
M. Wt: 225.55 g/mol
InChI Key: TZGFQIXRVUHDLE-UHFFFAOYSA-N
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Patent
US07094872B2

Procedure details

The title compound is prepared according to the procedure described by K. Takeda [J. Org. Chem., 50, 273, (1985)]. A mixture of 4-chloro-3-nitro-α,α,α-trifluorotoluene (50.0 g, 0.22 moles) and hydrazine hydrate (33.0, 0.33 moles) in absolute ethanol (75 ml) is refluxed for 24 h. After removal of the solvent under reduced pressure, the residue is dissolved in 10% aqueous sodium carbonate solution. The solution is washed with ether to remove the starting material and acidified with concentrated HCl to precipitate the product, which is washed with water and dried to obtain 40.0 g of the title compound. This product is recrystallized from ether.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0.33 mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][C:3]=1[N+:12]([O-:14])=O.O.[NH2:16][NH2:17]>C(O)C>[OH:14][N:12]1[C:3]2[CH:4]=[C:5]([C:8]([F:11])([F:10])[F:9])[CH:6]=[CH:7][C:2]=2[N:17]=[N:16]1 |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Name
Quantity
0.33 mol
Type
reactant
Smiles
O.NN
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound is prepared
TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
After removal of the solvent under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in 10% aqueous sodium carbonate solution
WASH
Type
WASH
Details
The solution is washed with ether
CUSTOM
Type
CUSTOM
Details
to remove the starting material
CUSTOM
Type
CUSTOM
Details
to precipitate the product, which
WASH
Type
WASH
Details
is washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ON1N=NC2=C1C=C(C=C2)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 40 g
YIELD: CALCULATEDPERCENTYIELD 89.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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